Finafloxacin hydrochloride is a novel fluoroquinolone antibiotic that has garnered attention due to its unique property of exhibiting enhanced antimicrobial efficacy in acidic environments. This characteristic is particularly beneficial for treating infections where the local pH is low, such as urinary tract infections (UTIs), Helicobacter pylori infections, and infections within acidic intracellular compartments578. The development of finafloxacin by MerLion Pharmaceuticals and its recent approval for the treatment of acute otitis externa under the brand name Xtoro™ by Alcon, a division of Novartis, marks a significant milestone in the field of antimicrobial therapy8.
Finafloxacin has shown high efficacy against Helicobacter pylori isolates, particularly at pH 5.0, which is lower than the pH typically found in the gastric environment where H. pylori resides. The antibiotic demonstrated superior antimicrobial efficacy compared to levofloxacin and moxifloxacin, with lower MIC values at pH 5.0 for a significant proportion of strains tested. This suggests a potential use for finafloxacin in the treatment of H. pylori infection, which is often associated with peptic ulcers and gastric cancer1.
Finafloxacin's activity against extracellular and intracellular pathogens such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Listeria monocytogenes has been studied. It was found to be more effective than ciprofloxacin, particularly in acidic environments, which is relevant for infections that may occur within phagolysosomes of macrophages. The drug also showed enhanced intracellular activity towards phagocytized Legionella pneumophila, a pathogen that thrives in acidic intracellular compartments2.
The novel fluoroquinolone has been evaluated for the treatment of urinary tract infections, where its efficacy is enhanced in the acidic environment of urine. Finafloxacin has demonstrated a broad antibacterial spectrum, efficient pharmacokinetic absorption, and extensive tissue distribution, making it a promising candidate for treating UTIs. Clinical studies have shown that finafloxacin has a good safety and tolerability profile when administered orally or intravenously56.
Finafloxacin has also been compared to ciprofloxacin for its activity against Acinetobacter baumannii, a pathogen known for its multidrug resistance and association with hospital-acquired infections. The study revealed that finafloxacin exhibited superior activity under acidic conditions and comparable activity at neutral pH, suggesting its potential as a new antimicrobial agent for treating A. baumannii infections, particularly in acidic body compartments9.
In a mouse model of Q fever, caused by Coxiella burnetii, finafloxacin was evaluated for its efficacy in reducing clinical signs of infection and pathology. While it did not significantly reduce bacterial colonization compared to doxycycline or ciprofloxacin, finafloxacin treatment was associated with reduced tissue damage, indicating its potential benefit in managing the inflammatory response during infection10.
Finafloxacin hydrochloride, also known by its developmental code BAY35-3377, was synthesized to improve upon the limitations of existing fluoroquinolones. Its unique chemical structure allows it to maintain efficacy in lower pH conditions, which is advantageous for treating infections in specific anatomical sites.
The synthesis is scalable and has been optimized for efficiency in industrial applications .
Finafloxacin hydrochloride has a complex molecular structure characterized by the following features:
Finafloxacin hydrochloride participates in various chemical reactions typical for fluoroquinolone antibiotics:
Finafloxacin exerts its antibacterial effects through the following mechanisms:
Studies indicate that finafloxacin's maximum bactericidal activity occurs at a pH range of 5–6, which is a significant advantage over other fluoroquinolones that perform optimally at neutral pH .
Finafloxacin hydrochloride possesses several notable physical and chemical properties:
Finafloxacin hydrochloride is primarily applied in clinical settings for treating various bacterial infections:
Research continues into expanding its applications across different infection types, leveraging its unique pharmacokinetic properties .
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3